
2-(Ethanesulfonyl)-1,1-dimethoxyethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethanesulfonyl)-1,1-dimethoxyethane is an organic compound that belongs to the class of sulfonyl compounds. It is characterized by the presence of an ethanesulfonyl group attached to a 1,1-dimethoxyethane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfonyl)-1,1-dimethoxyethane typically involves the reaction of ethanesulfonyl chloride with 1,1-dimethoxyethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
EtSO2Cl+CH3OCH2CH2OCH3→EtSO2CH2CH2OCH3+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethanesulfonyl)-1,1-dimethoxyethane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The methoxy groups can be substituted by other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides or thiols
Substitution: Various substituted ethanesulfonyl derivatives
Applications De Recherche Scientifique
2-(Ethanesulfonyl)-1,1-dimethoxyethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through sulfonylation reactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 2-(Ethanesulfonyl)-1,1-dimethoxyethane involves the reactivity of the sulfonyl group. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group.
2-(Trimethylsilyl)ethanesulfonyl chloride: Contains a trimethylsilyl group, used in amine protection and activation.
Ethanesulfonyl chloride: Lacks the dimethoxyethane moiety, used in various sulfonylation reactions.
Uniqueness
2-(Ethanesulfonyl)-1,1-dimethoxyethane is unique due to the presence of both the ethanesulfonyl and dimethoxyethane groups. This combination imparts specific reactivity and solubility properties, making it a versatile reagent in organic synthesis and other applications.
Propriétés
Numéro CAS |
71185-74-5 |
|---|---|
Formule moléculaire |
C6H14O4S |
Poids moléculaire |
182.24 g/mol |
Nom IUPAC |
2-ethylsulfonyl-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H14O4S/c1-4-11(7,8)5-6(9-2)10-3/h6H,4-5H2,1-3H3 |
Clé InChI |
YXJVEZOCWBEDIP-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



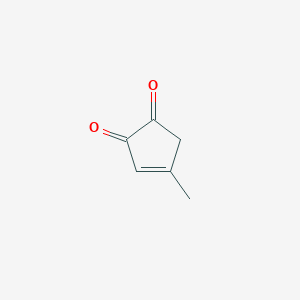
![(3aS,8bR)-3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B14471519.png)
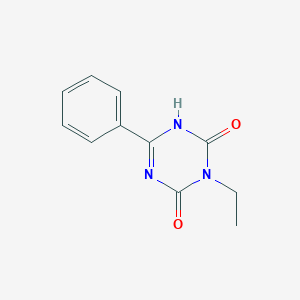
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
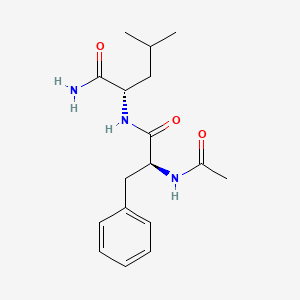
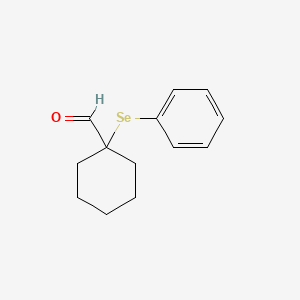
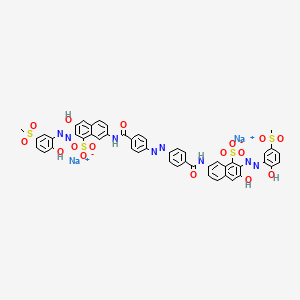
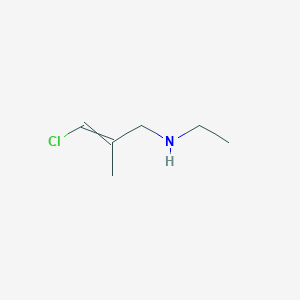
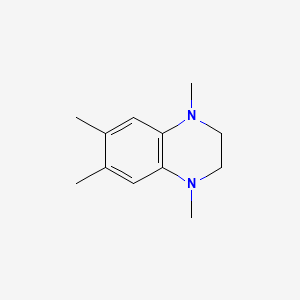
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
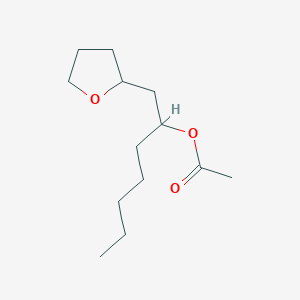
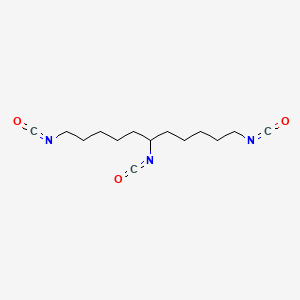
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]diacetic acid](/img/structure/B14471592.png)
